molecular formula C15H17NO3 B13880478 1-[(4-Methoxyphenyl)methyl]-2,5-dimethylpyrrole-3-carboxylic acid

1-[(4-Methoxyphenyl)methyl]-2,5-dimethylpyrrole-3-carboxylic acid

Cat. No.: B13880478
M. Wt: 259.30 g/mol
InChI Key: QBWUKICMKXJZOH-UHFFFAOYSA-N
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Description

1-[(4-Methoxyphenyl)methyl]-2,5-dimethylpyrrole-3-carboxylic acid is an organic compound that belongs to the class of pyrrole derivatives. Pyrroles are five-membered heterocyclic compounds containing one nitrogen atom. This particular compound is characterized by the presence of a methoxyphenyl group attached to the pyrrole ring, along with two methyl groups and a carboxylic acid functional group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

The synthesis of 1-[(4-Methoxyphenyl)methyl]-2,5-dimethylpyrrole-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 4-methoxybenzyl chloride with 2,5-dimethylpyrrole in the presence of a base such as sodium hydride. The resulting intermediate is then subjected to carboxylation using carbon dioxide to yield the final product. Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-[(4-Methoxyphenyl)methyl]-2,5-dimethylpyrrole-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of the carboxylic acid group to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include halides and nucleophiles like amines or thiols.

Scientific Research Applications

1-[(4-Methoxyphenyl)methyl]-2,5-dimethylpyrrole-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to investigate its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-[(4-Methoxyphenyl)methyl]-2,5-dimethylpyrrole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various physiological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways are still under investigation and may vary depending on the specific application.

Comparison with Similar Compounds

1-[(4-Methoxyphenyl)methyl]-2,5-dimethylpyrrole-3-carboxylic acid can be compared with other pyrrole derivatives, such as:

    1-(4-Methoxyphenyl)-2,5-dimethylpyrrole: Lacks the carboxylic acid group, which may result in different chemical reactivity and biological activity.

    2,5-Dimethylpyrrole-3-carboxylic acid: Lacks the methoxyphenyl group, which may affect its overall properties and applications.

    4-Methoxyphenylpyrrole-3-carboxylic acid:

The unique combination of functional groups in this compound makes it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C15H17NO3

Molecular Weight

259.30 g/mol

IUPAC Name

1-[(4-methoxyphenyl)methyl]-2,5-dimethylpyrrole-3-carboxylic acid

InChI

InChI=1S/C15H17NO3/c1-10-8-14(15(17)18)11(2)16(10)9-12-4-6-13(19-3)7-5-12/h4-8H,9H2,1-3H3,(H,17,18)

InChI Key

QBWUKICMKXJZOH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(N1CC2=CC=C(C=C2)OC)C)C(=O)O

Origin of Product

United States

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